Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes. These methods offer advantages such as higher yields, shorter reaction times, and eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Studied for its potential use in medicinal chemistry.
Uniqueness
Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate stands out due to its unique structural properties, which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)16(3)15-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
HJOHUFXJQFNSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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